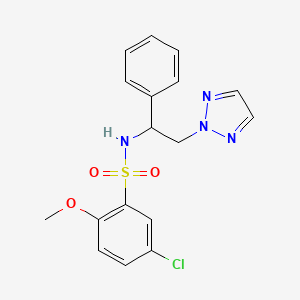

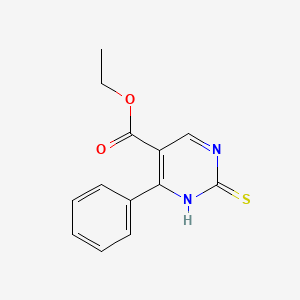

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would introduce the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the presence of a naphthyl moiety significantly contributes to the anticancer activity of certain analogues . The triazole or oxadiazole groups in pyrrolidinone-based chlorinated benzenesulfonamides affect the binding affinity to carbonic anhydrases . These findings suggest that the triazole moiety in the compound of interest could play a significant role in its binding affinity and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a chloro group at the meta position of benzenesulfonamide derivatives can increase affinity to carbonic anhydrases . This implies that the chloro group in the compound of interest may enhance its binding to specific enzymes or receptors, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the metabolic stability of certain triazine derivatives is increased by the presence of a 4-CF3-C6H4 moiety . The compound may exhibit similar stability properties if it contains comparable structural features. Additionally, the development of a bioanalytical method for a glyburide analogue indicates the importance of quantifying these compounds in biological matrices, which is essential for pharmacokinetic evaluations .

Scientific Research Applications

Herbicide Metabolism and Selectivity

- Chlorsulfuron, a derivative of benzenesulfonamide, demonstrates selective herbicidal activity in cereals due to the plants' ability to metabolize it into an inactive product. This metabolism involves hydroxylation and conjugation with a carbohydrate moiety, a process not found in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Pharmacological Applications

- SB-399885, a benzenesulfonamide derivative, acts as a potent and selective antagonist of the 5-HT6 receptor, showing potential as a cognitive enhancer. It has been found effective in reversing scopolamine-induced deficits in rodent models and may have therapeutic utility in cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

- A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized for photodynamic therapy applications. It exhibits high singlet oxygen quantum yield and good fluorescence properties, making it a promising Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Novel benzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, with certain compounds inducing apoptosis in these cells. These derivatives have potential as anticancer agents, with some exhibiting caspase activity in cell lines (Żołnowska et al., 2016).

Hydrolysis and Chemical Stability

- Research on methoxymethyl phenyl sulfoxide, a related compound, reveals its acid-catalyzed hydrolysis without racemization, contributing to our understanding of the stability and reactivity of similar benzenesulfonamide compounds (Okuyama, Toyoda, & Fueno, 1990).

Mechanism of Action

Target of Action

Similar compounds have been shown to have nanomolar affinity for animal and human v1b receptors . These receptors play a crucial role in the regulation of the body’s response to stress.

Mode of Action

It’s likely that it interacts with its targets through a process known as electrophilic substitution . In this process, the compound forms a sigma-bond with the benzene ring of its target, generating a positively charged intermediate .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

Similar compounds have been shown to undergo oxidation , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to inhibit the production of certain inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds can be affected by air and moisture . Additionally, factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, potentially influencing the compound’s efficacy .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-25-16-8-7-14(18)11-17(16)26(23,24)21-15(12-22-19-9-10-20-22)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCUYRCBYFVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)